Bienvenue dans la boutique en ligne BenchChem!

Fmoc-NorArg(Me,pbf)-OH

Solid-phase peptide synthesis norarginine building block side-chain engineering

Fmoc-NorArg(Me,pbf)-OH (CAS 2044704-60-9; molecular formula C₃₄H₄₀N₄O₇S; MW 648.8 Da) is a non-proteinogenic, orthogonally protected amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It combines three structural features in a single derivative: a norarginine backbone (one methylene group shorter than canonical arginine in the side chain), an Nω-methyl modification on the guanidine group (mimicking post-translational mono-methylarginine), and acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protection.

Molecular Formula C34H40N4O7S
Molecular Weight 648.8 g/mol
Cat. No. B1498552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NorArg(Me,pbf)-OH
Molecular FormulaC34H40N4O7S
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)
InChIKeyMZIOWVCUXXEMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NorArg(Me,pbf)-OH: Protected Norarginine Building Block for Fmoc-SPPS with Nω-Methyl-Guanidine Modification


Fmoc-NorArg(Me,pbf)-OH (CAS 2044704-60-9; molecular formula C₃₄H₄₀N₄O₇S; MW 648.8 Da) is a non-proteinogenic, orthogonally protected amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It combines three structural features in a single derivative: a norarginine backbone (one methylene group shorter than canonical arginine in the side chain), an Nω-methyl modification on the guanidine group (mimicking post-translational mono-methylarginine), and acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protection . The compound enables site-specific incorporation of a backbone-shortened, methylated arginine analog into synthetic peptides without requiring post-synthetic modification, serving applications in histone code research, proteolytically stabilized peptide therapeutics, and integrin-targeting ligand engineering [1].

Why Fmoc-Arg(Me,Pbf)-OH or Fmoc-norArg(Pbf)-OH Cannot Replace Fmoc-NorArg(Me,pbf)-OH in Critical SPPS Applications


Generic substitution among protected arginine building blocks is not feasible because each derivative encodes a distinct combination of backbone length, methylation position, and protection strategy that cannot be interconverted post-synthetically. Replacing Fmoc-NorArg(Me,pbf)-OH with Fmoc-Arg(Me,Pbf)-OH (C₃₅H₄₂N₄O₇S; MW 662.8) introduces an extra methylene group in the side chain, altering the spatial presentation of the guanidine moiety and potentially disrupting receptor-binding geometry, protease recognition, or integrin selectivity profiles [1]. Substituting with Fmoc-norArg(Pbf)-OH (C₃₃H₃₈N₄O₇S; MW 634.75) loses the Nω-methyl group, which is essential for mimicking native mono-methylarginine post-translational modifications in histone peptides or for modulating proteolytic susceptibility at the residue level . Using an alternative protecting group such as Pmc instead of Pbf slows TFA-mediated deprotection by approximately 1.2–1.4 fold and increases the risk of tryptophan alkylation side reactions [2]. Each structural feature—backbone truncation, Nω-methylation, and Pbf protection—addresses a distinct functional or synthetic requirement that no single generic analog simultaneously satisfies.

Quantitative Differentiation Evidence: Fmoc-NorArg(Me,pbf)-OH vs. Closest Arginine Analogs


Backbone Truncation: NorArg Reduces Side-Chain Length by One Methylene vs. Arg – Molecular Weight and Spatial Consequence

Fmoc-NorArg(Me,pbf)-OH possesses a norarginine backbone in which the side-chain methylene count is reduced from three (Arg) to two (NorArg), resulting in a molecular weight of 648.8 Da. The closest canonical comparator, Fmoc-Arg(Me,Pbf)-OH, has a molecular weight of 662.8 Da—a difference of 14 Da, corresponding to one –CH₂– unit . This structural difference is not merely incremental; in the DiLA2 lipidoid siRNA delivery system, spacer-length screening across nornorArg (1 carbon), norArg (2 carbons), Arg (3 carbons), and homoArg (4 carbons) demonstrated that the two-carbon norArg spacer provided a distinct activity profile relative to the three-carbon Arg spacer in both in vitro LacZ knockdown and in vivo ApoB silencing models [1]. The –CH₂– deletion alters the distance between the peptide backbone and the guanidine group, which can shift the pKa of the guanidinium moiety and change hydrogen-bonding geometry in target binding pockets.

Solid-phase peptide synthesis norarginine building block side-chain engineering

Pbf vs. Pmc Deprotection Rate: Pbf is Removed 1.2–1.4× Faster by TFA with Reduced Trp Alkylation

The Pbf protecting group employed in Fmoc-NorArg(Me,pbf)-OH is cleaved by TFA approximately 1.2–1.4 times faster than the corresponding Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) analog [1]. The seminal Carpino et al. (1993) study established that Pbf is 'more easily deblocked by TFA than the corresponding Pmc analog' [2]. Commercial technical documentation from Alfa Chemistry quantifies this rate advantage as 'approximately 1–2 times faster than Pmc' and notes that in peptides containing both Arg and Trp, Pbf-protected arginine used in conjunction with Fmoc-Trp(Boc)-OH yields substantially lower Trp alkylation . In practical synthesis, a 3-hour TFA cleavage produced a 69% yield with Arg(Pbf) versus 46% with Arg(Pmc) in comparable peptide constructs . Additionally, peptidechemistry.org reports that Pbf generates sulfonyl-derived electrophiles with a persistence of only '≈ tens of ms' compared to '≈ hundreds of ms' for Pmc, translating to a lower frequency and risk of Trp/Cys side reactions [3].

Pbf deprotection arginine side-chain protection TFA cleavage Fmoc-SPPS

NorArg Substitution Confers Proteolytic Stability: Plasma Half-Life of 16 ± 4 h in a Macrocyclic FXIIa Inhibitor

In a directed medicinal chemistry optimization of a phage-display-derived peptide macrocycle targeting coagulation factor XIIa (FXIIa), substitution of the N-terminal arginine residue with norarginine markedly enhanced proteolytic stability while preserving target affinity. The parent macrocycle (containing Arg at the N-terminus) exhibited a Ki of 0.84 ± 0.03 nM against FXIIa [1]. After norArg substitution, the resulting inhibitor retained excellent potency with a Ki of 1.63 ± 0.18 nM, achieved >27,000-fold selectivity over related serine proteases, and—critically—demonstrated a plasma half-life (t₁/₂) of 16 ± 4 hours in human plasma ex vivo [2]. This represents the direct experimental evidence that the norArg backbone truncation, by shortening the side chain, impedes recognition and cleavage by endogenous plasma proteases without substantially compromising target binding affinity. The finding was published in the Journal of Medicinal Chemistry (Middendorp, Wilbs, Quarroz, Calzavarini, Angelillo-Scherrer & Heinis, 2017) and corroborated by independent groups [3].

proteolytic stability norarginine substitution FXIIa inhibitor peptide therapeutic

NorArg-Gly-Asp Sequence Drives Integrin αvβ3 Selectivity over αIIbβ3 in Bicyclic Peptide Ligands

In a systematic study of RGD-containing bicyclic peptides with a tryptathionine bridge, replacement of the canonical Arg-Gly-Asp sequence with norArg-Gly-Asp in bicyclic peptide 5j conferred high affinity and selectivity toward integrin αvβ3 over αIIbβ3 [1]. Molecular dynamics simulations demonstrated that the norArg residue plays a critical role in determining this selectivity by altering the conformational preferences of the RGD pharmacophore within the constrained bicyclic scaffold [2]. Employing peptide 5j as a targeting ligand, the peptide-drug conjugate P1 exhibited significant inhibitory effects on A549 lung carcinoma cells in both in vitro and in vivo experiments [3]. This study, published in Communications Chemistry (Yang et al., 2026, volume 9, article 83), provides direct evidence that the one-carbon truncation in norArg is not a passive structural variation but an active determinant of integrin subtype selectivity—a finding that cannot be reproduced with standard Arg-containing building blocks [4].

integrin targeting bicyclic peptide norArg-Gly-Asp αvβ3 selectivity tumor targeting

Nω-Methyl vs. Nα-Methyl Arginine: Positional Methylation Determines Biological Readout

Fmoc-NorArg(Me,pbf)-OH carries its methyl group on the ω-nitrogen of the guanidine side chain (Nω-methyl), distinguishing it fundamentally from Fmoc-N-Me-Arg(Pbf)-OH (CAS 913733-27-4, MW 662.8), which is Nα-methylated on the backbone amine . This positional distinction is critical: Nω-methyl-arginine (mono-methylarginine, MMA) is the native product of type I/II protein arginine methyltransferases (PRMTs) and is a recognized post-translational modification in histones and RNA-binding proteins [1]. By contrast, Nα-methyl-arginine alters backbone conformation and is used for proteolytic stability, as crystallographically demonstrated by Friedrich et al. (2002), who showed that the methyl group of Nα(Me)Arg-containing peptides disturbs the active-site geometry of thrombin, impairing efficient cleavage, with the most potent inhibitor achieving a Ki of 37 pM [2]. Fmoc-ADMA(Pbf)-OH (asymmetric dimethyl-arginine) and Fmoc-SDMA building blocks represent distinct methylation states (dimethyl vs. monomethyl) with different biological recognition properties . Fmoc-NorArg(Me,pbf)-OH uniquely provides Nω-monomethylation on a norArg backbone—a combination not available from any other commercial building block.

Nω-methyl arginine mono-methylarginine histone code post-translational modification PRMT

Pbf Protection Enables Milder Deprotection vs. Mtr: Orthogonality Advantage for Acid-Sensitive Peptide Sequences

When comparing protecting group strategies, Pbf offers a clear advantage over the older Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group. Commercial documentation states that Fmoc-N-Me-Arg(Pbf)-OH is 'superior to Fmoc-N-Me-Arg(Mtr)-OH, as Pbf can be removed under much milder conditions' [1]. This is consistent with the class-level understanding that Mtr, bearing a p-methoxy electron-donating substituent, requires longer TFA exposure or higher scavenger concentrations for complete removal, and generates sulfonyl-derived electrophiles with persistence on the order of seconds (vs. tens of ms for Pbf), leading to a higher frequency of Trp sulfonation (+80/+160 Da adducts) and Arg(SO₃H) formation [2]. Peptides containing acid-sensitive modifications (e.g., phosphorylated residues, glycosylated side chains, or oxidation-prone Met/Cys residues) benefit specifically from the milder, faster Pbf deprotection profile, as prolonged TFA exposure risks degrading these sensitive functionalities. The MIS (1,2-dimethylindole-3-sulfonyl) group is even more acid-labile than Pbf [3], but its by-product handling and commercial availability remain less established, making Pbf the default standard in modern Fmoc-SPPS workflows [4].

Pbf vs. Mtr acid-labile protection Fmoc deprotection side-chain safeguarding

Optimal Procurement Scenarios: When Fmoc-NorArg(Me,pbf)-OH is the Only Appropriate Building Block Choice


Synthesis of Histone Tail Peptides Bearing Native Mono-Methylarginine (MMA) at Defined Positions for Epigenetic Reader-Domain Screening

Histone peptides carrying Nω-monomethyl-arginine at specific residues (e.g., H3R2me1, H3R8me1, H4R3me1) are essential substrates for characterizing Tudor, PHD, and WD40 methyl-arginine reader domains. Fmoc-NorArg(Me,pbf)-OH is the building block of choice when the target peptide requires simultaneous backbone truncation (norArg) and Nω-monomethylation—a scenario encountered when studying the chain-length sensitivity of arginine methylation readout or engineering norArg-containing histone peptide analogs with enhanced metabolic stability. The synthesis protocol follows standard Fmoc-SPPS with the methods and protocols established by Rothbart et al. (2012, Methods in Enzymology, 512, 107) for arrays of histone-related peptides containing methylated arginine residues [1]. Substitution with Fmoc-Arg(Me,Pbf)-OH would introduce an extra methylene group, altering the epitope geometry recognized by anti-methylarginine antibodies and reader domains; substitution with Fmoc-norArg(Pbf)-OH would lose the critical methyl mark entirely.

Engineering Proteolytically Stabilized Peptide Therapeutics via N-Terminal NorArg Substitution

For peptide macrocycles or linear peptides undergoing rapid N-terminal degradation in plasma, incorporation of norArg at the scissile position can substantially extend circulating half-life without abolishing target affinity. The FXIIa inhibitor case study (Middendorp et al., 2017) established the proof-of-concept: norArg substitution at the N-terminus delivered a plasma t₁/₂ of 16 ± 4 hours while maintaining a Ki of 1.63 ± 0.18 nM [2]. Fmoc-NorArg(Me,pbf)-OH uniquely provides the norArg backbone for stability enhancement while simultaneously installing the Nω-methyl group, which may further modulate protease recognition at the residue level. This dual functionality is not achievable with Fmoc-norArg(Pbf)-OH (lacks the methyl group) or Fmoc-Arg(Me,Pbf)-OH (lacks the backbone truncation). The Pbf protecting group ensures clean, rapid TFA deprotection compatible with acid-sensitive peptide modifications that may be present elsewhere in the therapeutic sequence [3].

Design of Integrin αvβ3-Selective Bicyclic Peptide Ligands for Tumor-Targeted Peptide-Drug Conjugates

The development of αvβ3-targeted bicyclic peptides for peptide-drug conjugate (PDC) applications requires exquisite selectivity over the platelet integrin αIIbβ3 to avoid thrombocytopenia. The norArg-Gly-Asp sequence, as demonstrated by Yang et al. (2026, Communications Chemistry), is a critical determinant of αvβ3/αIIbβ3 selectivity, with molecular dynamics simulations confirming that the truncated norArg side chain alters conformational preferences within the bicyclic scaffold to favor αvβ3 engagement [4]. Fmoc-NorArg(Me,pbf)-OH enables the direct incorporation of this non-canonical sequence during SPPS. The Nω-methyl group may provide additional pharmacokinetic benefits by reducing metabolic liability at the guanidine moiety, while the Pbf group's rapid and clean deprotection minimizes side reactions on the tryptathionine bridge and other oxidation-sensitive structural elements of the bicyclic scaffold [5].

Structure-Activity Relationship (SAR) Studies Probing the Contribution of Arginine Side-Chain Length to Peptide Bioactivity

Systematic SAR campaigns examining the effect of arginine side-chain length on receptor binding, enzyme inhibition, or cellular uptake require a matched set of building blocks spanning nornorArg (1 carbon), norArg (2 carbons), Arg (3 carbons), and homoArg (4 carbons). The DiLA2 lipidoid study demonstrated that spacer length critically influences siRNA delivery efficiency, with norArg (2-carbon) providing a distinct activity profile versus the 3-carbon Arg [6]. Fmoc-NorArg(Me,pbf)-OH serves as the Nω-methylated norArg entry in such a matrix, enabling researchers to deconvolute the contributions of backbone length and methylation state independently. Its molecular weight of 648.8 Da provides a convenient mass tag (Δ14 Da vs. Fmoc-Arg(Me,Pbf)-OH at 662.8 Da; Δ14 Da vs. Fmoc-norArg(Pbf)-OH at 634.75 Da) for LC-MS verification of correct incorporation during SPPS .

Quote Request

Request a Quote for Fmoc-NorArg(Me,pbf)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.